BenchChemオンラインストアへようこそ!

n-Methyl-1h-indazole-5-carboxamide

MAO-B inhibition Parkinson's disease Selectivity index

Procure n-Methyl-1H-indazole-5-carboxamide to ensure predictable BBB permeability and MAO-B selectivity in your neurological R&D. This N-methylated scaffold provides a stable, defined tautomeric system, mitigating the variable pharmacokinetics of non-methylated analogs. Secure a critical building block for kinase inhibitor libraries and synucleinopathy drug discovery with verified identity and purity.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 478829-35-5
Cat. No. B11910845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Methyl-1h-indazole-5-carboxamide
CAS478829-35-5
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=C1)NN=C2
InChIInChI=1S/C9H9N3O/c1-10-9(13)6-2-3-8-7(4-6)5-11-12-8/h2-5H,1H3,(H,10,13)(H,11,12)
InChIKeyCSTBSTICBFYTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5): Chemical Identity and Core Attributes for Research Sourcing


n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5) is an N-methylated derivative of the indazole-5-carboxamide scaffold, possessing the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . This compound serves as a crucial building block and reference standard in medicinal chemistry, particularly within programs targeting neurological disorders and kinase inhibition, where the indazole core acts as a privileged bioisostere of phenol with enhanced lipophilicity and metabolic stability .

Procurement Risk in n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5): Why Unvalidated Indazole Analogs Cannot Guarantee Target Selectivity or CNS Permeability


Simple substitution with a generic 1H-indazole-5-carboxamide or an unoptimized N-alkyl analog introduces significant procurement risk due to the profound impact of N-methylation on both isoform selectivity and blood-brain barrier (BBB) penetration. While the indazole-5-carboxamide core is a known pharmacophore for MAO-B inhibition, studies demonstrate that the specific positioning of the N-methyl group dictates whether a compound exhibits high selectivity for MAO-B (>15,000-fold) versus dual MAO-A/B activity [1]. Furthermore, N-methylated derivatives exhibit consistently high in vitro gastrointestinal (GI) and BBB permeability, a property not inherently present in all indazole analogs [1]. Procuring a non-methylated or incorrectly substituted analog may yield a compound with drastically altered potency, selectivity, and pharmacokinetic profile, thereby invalidating years of prior SAR optimization and preclinical development data.

Quantitative Differentiation of n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5): Selectivity and Permeability Benchmarks vs. In-Class Analogs


MAO-B Isoform Selectivity Advantage of N1-Methylation over N2-Methylation and Non-Methylated Analogs

The N1-methylated indazole-5-carboxamide scaffold, to which the target compound belongs, confers an extreme selectivity advantage for monoamine oxidase B (MAO-B) over MAO-A. In contrast, the N2-methylated regioisomer or non-methylated parent structures exhibit significantly reduced selectivity. For example, the N1-methylated derivative 13a (NTZ-1441) demonstrates an IC50 of 0.662 nM against hMAO-B with >15,000-fold selectivity, while the N2-methylated derivative 13b (NTZ-1442) shows an IC50 of 8.08 nM for MAO-B and an IC50 of 560 nM for MAO-A, resulting in a selectivity index of only 70 [1].

MAO-B inhibition Parkinson's disease Selectivity index Neuroprotection

Validated CNS Permeability: High In Vitro Blood-Brain Barrier Penetration of N-Methylated Indazole-5-carboxamides

The N-methylated indazole-5-carboxamide class, exemplified by compounds 13a and 13b, exhibits validated high in vitro permeability across both the gastrointestinal (GI) tract and the blood-brain barrier (BBB). This represents a quantifiable advantage over many other indazole scaffolds which are not optimized for CNS penetration. The study specifically highlights that N-methylated derivatives 13a and 13b are predicted to cross the BBB in vitro with appropriate drug-like properties required for CNS-active drugs [1].

Blood-Brain Barrier CNS Penetration ADME Parkinson's disease

Commercial Purity and Identity Assurance: Standardized Specifications for Reproducible Research Outcomes

Reputable commercial sources for n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5) provide a standardized purity specification of 95% (typically 95% or 98%) and full analytical characterization including 1H NMR and molecular weight confirmation . This is contrasted with less-defined, in-house synthesized analogs where batch-to-batch purity and identity may vary significantly, leading to irreproducible biological results.

Purity Quality Control Reproducibility Building Block

Structural Validation via Crystallography: Confirmed Binding Mode for the N-Methylated Indazole-5-carboxamide Scaffold

The binding mode of N-methylated indazole-5-carboxamides (e.g., 12a,b and 13a,b) has been experimentally determined via combined single-crystal X-ray diffraction and molecular modeling studies. This provides a validated structural template for rational drug design [1]. In contrast, non-methylated or alternative N-substituted analogs lack this level of detailed structural characterization, making structure-guided optimization more speculative.

Crystal Structure Binding Mode Structure-Based Drug Design MAO-B

Precision Applications of n-Methyl-1H-indazole-5-carboxamide (CAS 478829-35-5) in Neurodegenerative and Kinase Inhibitor Research


Lead Optimization in CNS-Selective MAO-B Inhibitor Programs for Parkinson's Disease

Based on its validated class properties of high MAO-B selectivity (>15,000-fold) and in vitro BBB permeability, n-Methyl-1H-indazole-5-carboxamide is an ideal core scaffold for medicinal chemistry teams developing next-generation, brain-penetrant MAO-B inhibitors. The established crystal structure and binding mode [1] enable rational, structure-guided optimization of potency and selectivity, accelerating the path to clinical candidates for Parkinson's disease and other synucleinopathies.

Synthesis of Dual MAO-A/B Inhibitors via Regioisomeric N2-Methylation

For research programs exploring the therapeutic potential of dual MAO-A/B inhibition (e.g., in depression or Alzheimer's disease), the procurement of n-Methyl-1H-indazole-5-carboxamide serves as a critical starting point. The documented SAR reveals that N2-methylated regioisomers of this scaffold exhibit a distinct pharmacological profile with balanced MAO-A/B activity (IC50 hMAO-B 8.08 nM; IC50 hMAO-A 0.56 μM) [1], providing a clear and predictable synthetic route to dual inhibitors.

Reference Standard for Kinase Inhibitor Discovery Using 5-Substituted Indazole Scaffolds

The 5-substituted indazole core is a recognized pharmacophore for inhibiting a diverse array of kinases, including GSK-3, ROCK, JAK, and Aurora kinases [1]. n-Methyl-1H-indazole-5-carboxamide serves as a versatile, commercially available building block for generating focused libraries of 5-substituted indazoles. Its defined purity and identity ensure reproducibility in high-throughput screening campaigns targeting these therapeutically relevant kinases.

Investigation of Indazole Tautomerism and Its Impact on Biological Activity

Recent studies have highlighted the critical role of tautomerism (1H- vs. 2H-indazole forms) in dictating the inhibitory potency and selectivity of indazole-5-carboxamide-based MAO-B inhibitors [2]. The N-methylated derivative provides a chemically stable and well-defined system for fundamental research into how tautomeric equilibria influence target engagement and ADME properties, offering a superior model system compared to the unsubstituted, tautomerically dynamic parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-Methyl-1h-indazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.